2-(2-methoxyphenyl)propan-1-amine hydrochloride
Description
2-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 101290-65-7; synonyms: 1-(2-methoxyphenyl)propan-1-amine hydrochloride) is a substituted phenethylamine derivative characterized by a methoxy group at the ortho position of the phenyl ring and a propylamine backbone . It is commonly synthesized via reactions involving 2-(2-methoxyphenyl)ethylamine or similar precursors, often using hydrogen chloride for salt formation . The compound’s molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.70 g/mol . Its structural features, including the methoxy group and amine hydrochloride moiety, make it a subject of interest in medicinal chemistry, particularly for receptor modulation studies.
Properties
CAS No. |
5411-16-5 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(7-11)9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H |
InChI Key |
RRYYPVOYDDPYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC=C1OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2-methoxyphenyl)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include catalytic hydrogenation of the nitro compound or other advanced reduction techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxyphenylacetone, while nitration can produce 2-methoxy-5-nitrophenylpropan-1-amine.
Scientific Research Applications
2-(2-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, influencing various signaling pathways. The exact pathways and targets depend on the specific context of its use, such as its role in neurotransmitter modulation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorine or chlorine substituents (e.g., in compounds ) increase electronegativity and may enhance receptor binding affinity compared to methoxy groups.
Piperazine and Heterocyclic Derivatives
Key Observations :
Stereochemical Variants
Key Observations :
- Enantiomers exhibit distinct receptor binding profiles. For example, (R)-isomers may show higher affinity for adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
